A Comprehensive Technical Guide to 5-Fluoro-2-methylphenylhydrazine hydrochloride: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 5-Fluoro-2-methylphenylhydrazine hydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 5-Fluoro-2-methylphenylhydrazine hydrochloride, a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's critical physical and chemical properties, outlines safe handling protocols, and explores its synthetic utility, grounded in established scientific principles.
Introduction: A Versatile Fluorinated Building Block
5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS No: 325-50-8) is a fluorinated aromatic hydrazine derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its molecular structure, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, imparts unique electronic and steric properties that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[2] This guide will delve into the core characteristics of this compound, providing the technical insights necessary for its effective and safe application in a laboratory setting.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and analytical characterization.
Core Physical Properties
The key physical characteristics of 5-Fluoro-2-methylphenylhydrazine hydrochloride are summarized below. These properties are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 325-50-8 | [3][4] |
| Molecular Formula | C₇H₉FN₂·HCl | [3] |
| Molecular Weight | 176.62 g/mol | [3] |
| Appearance | White to faint orange crystalline powder | [1][5] |
| Melting Point | 197 °C (with decomposition) | [1][3][5] |
| Solubility | Soluble in water and polar organic solvents like ethanol and DMSO.[1][3] | |
| Storage | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen or Argon).[3][5] |
The presence of the methyl group enhances the compound's lipophilicity, making it more soluble in organic solvents compared to its non-methylated analogs, while the hydrochloride salt form ensures aqueous solubility.[1] Its thermal stability is moderate, with decomposition occurring at its melting point of 197°C, a factor that must be considered for reactions requiring elevated temperatures.[1]
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of 5-Fluoro-2-methylphenylhydrazine hydrochloride.
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Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the hydrazine N-H stretches in the region of 3200–3300 cm⁻¹ and a strong band for the aromatic C-F bond between 1100–1200 cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will display distinct signals for the aromatic protons, with chemical shifts influenced by the deshielding effect of the fluorine atom.[1] The methyl protons will appear as a singlet, and the hydrazine protons will be visible as broad signals.
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¹³C NMR : The carbon spectrum will show resonances for the seven carbon atoms, with the C-F coupling being a key diagnostic feature for the carbon directly attached to the fluorine atom.
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Synthesis and Mechanism
Understanding the synthesis of this key intermediate provides context for its purity and potential side products. The most common laboratory-scale synthesis involves the diazotization of 5-fluoro-2-methylaniline, followed by reduction.
Synthetic Pathway: Diazotization and Reduction
The synthesis is typically achieved via a two-step process starting from 5-fluoro-2-methylaniline.[1]
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Diazotization : The primary aromatic amine is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction : The resulting diazonium salt is then reduced, commonly with tin(II) chloride in hydrochloric acid, to yield the desired 5-Fluoro-2-methylphenylhydrazine hydrochloride.[1] The product is then isolated by crystallization.[1]
The workflow below illustrates this common synthetic route.
Caption: Synthesis of 5-Fluoro-2-methylphenylhydrazine HCl.
Core Applications in Drug Development
5-Fluoro-2-methylphenylhydrazine hydrochloride is a valuable precursor for synthesizing a wide range of biologically active molecules and heterocycles.[1] Its derivatives have shown promise in various therapeutic areas.
Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a classic and powerful method for creating indole rings. The indole scaffold is a core component of many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed between 5-Fluoro-2-methylphenylhydrazine and an appropriate ketone or aldehyde. The fluorine and methyl substituents on the phenyl ring allow for the creation of specifically substituted indoles, which can be further elaborated into drug candidates.
The logical flow of this synthetic application is depicted below.
Caption: Fischer Indole Synthesis Workflow.
Phenylhydrazone derivatives, in general, are widely explored in drug discovery for their potential anticancer, antibacterial, and antifungal activities.[6]
Safety, Handling, and Storage
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling 5-Fluoro-2-methylphenylhydrazine hydrochloride.
Hazard Identification and GHS Classification
This compound is classified as hazardous and requires careful handling.[4]
-
Signal Word : Warning[4]
-
GHS Hazard Statements :
-
Pictogram : GHS07 (Exclamation Mark)
Some sources may indicate more severe hazards, including toxicity if swallowed, in contact with skin, or if inhaled, and potential for causing genetic defects or cancer, underscoring the need for caution.[7]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment :
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The compound should be stored under an inert gas like nitrogen to prevent degradation.[3][5] It is incompatible with strong bases and oxidizing agents.[7]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol: Synthesis of 5-Fluoro-2-methylphenylhydrazine hydrochloride
This protocol is a representative procedure for the synthesis of the title compound from 5-fluoro-2-methylaniline.
Objective: To synthesize 5-Fluoro-2-methylphenylhydrazine hydrochloride.
Materials:
-
5-fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt : In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization : Prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the cooled amine salt solution, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Preparation of Reducing Agent : In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Reduction : Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Isolation : After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours as it slowly warms to room temperature. The product will precipitate as a solid.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexane, to remove impurities.
-
Drying : Dry the purified white to off-white crystalline solid under vacuum to obtain 5-Fluoro-2-methylphenylhydrazine hydrochloride.
Conclusion
5-Fluoro-2-methylphenylhydrazine hydrochloride is a cornerstone intermediate for synthetic chemists, particularly those engaged in the design and development of novel therapeutic agents. Its unique substitution pattern provides a gateway to a diverse range of fluorinated heterocyclic compounds. A thorough understanding of its physical properties, coupled with stringent adherence to safety protocols, is paramount for leveraging its full synthetic potential. This guide serves as a foundational resource for researchers to confidently and effectively utilize this valuable chemical building block.
References
[1] Benchchem. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8. Retrieved from [2] CymitQuimica. (n.d.). CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride. Retrieved from [3] Biosynth. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 | FF67164. Retrieved from [5] ChemicalBook. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride CAS#: 325-50-8. Retrieved from [4] SynQuest Laboratories, Inc. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride Safety Data Sheet. Retrieved from MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8. Retrieved from [7] Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [8] National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [6] MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from
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